molecular formula C18H34O4 B025933 Diethyl tetradecanedioate CAS No. 19812-63-6

Diethyl tetradecanedioate

Cat. No.: B025933
CAS No.: 19812-63-6
M. Wt: 314.5 g/mol
InChI Key: XXYWYFSQJPFXBD-UHFFFAOYSA-N
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Description

Diethyl tetradecanedioate is an organic compound with the molecular formula C18H34O4. It is a diester derived from tetradecanedioic acid and ethanol. This compound is known for its colorless crystalline appearance and low melting point. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl tetradecanedioate can be synthesized through the esterification of tetradecanedioic acid with ethanol. The reaction typically involves heating tetradecanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The mixture is heated under reflux for about an hour. After the reaction, the solution is distilled under reduced pressure, and the residue is diluted with ethyl acetate. The product is then washed with water, a saturated aqueous solution of sodium hydrogen carbonate, and a saturated aqueous solution of sodium chloride, followed by drying over anhydrous sodium sulfate .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous distillation and purification to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Diethyl tetradecanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce tetradecanedioic acid and ethanol.

    Reduction: It can be reduced to form diethyl tetradecanediol.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Hydrolysis: Tetradecanedioic acid and ethanol.

    Reduction: Diethyl tetradecanediol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Diethyl tetradecanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of diethyl tetradecanedioate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

    Dimethyl tetradecanedioate: Another diester of tetradecanedioic acid, but with methanol instead of ethanol.

    Diethyl dodecanedioate: A similar compound with a shorter carbon chain.

    Diethyl hexadecanedioate: A similar compound with a longer carbon chain.

Uniqueness: Diethyl tetradecanedioate is unique due to its specific carbon chain length and ester groups, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in synthesis, research, and industry.

Properties

IUPAC Name

diethyl tetradecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-3-21-17(19)15-13-11-9-7-5-6-8-10-12-14-16-18(20)22-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYWYFSQJPFXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173533
Record name Diethyl tetradecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19812-63-6
Record name 1,14-Diethyl tetradecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19812-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl tetradecanedioate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl tetradecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl tetradecanedioate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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